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molecular formula C5H4F3NO2 B2959396 (3-(Trifluoromethyl)isoxazol-5-yl)methanol CAS No. 93498-41-0

(3-(Trifluoromethyl)isoxazol-5-yl)methanol

Cat. No. B2959396
M. Wt: 167.087
InChI Key: SDBWSJXWRRQFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324249B2

Procedure details

A solution of triethylamine (5.35 ml, 38.6 mmol) in toluene (15 ml) was added dropwise over 10 minutes to a solution of (Z)-2,2,2-trifluoro-N-hydroxyacetimidoyl bromide (71) (5.35 g, 19.3 mmol) and prop-2-yn-1-ol (72) (3.25 g, 57.9 mmol, TCI_JP) in toluene (37.5 ml) and stirred for 10 hours at room temperature. The reaction was quenched with H2O (30 ml), extracted with ethyl acetate (50 ml), washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give a crude product of (3-(trifluoromethyl)isoxazol-5-yl)methanol (73) (1.88 g, yield 47%) as a brown oil.
Quantity
5.35 mL
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[F:8][C:9]([F:15])([F:14])/[C:10](/Br)=[N:11]/[OH:12].[CH2:16]([OH:19])[C:17]#[CH:18]>C1(C)C=CC=CC=1>[F:8][C:9]([F:15])([F:14])[C:10]1[CH:18]=[C:17]([CH2:16][OH:19])[O:12][N:11]=1

Inputs

Step One
Name
Quantity
5.35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.35 g
Type
reactant
Smiles
FC(/C(=N/O)/Br)(F)F
Name
Quantity
3.25 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
37.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C1=NOC(=C1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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